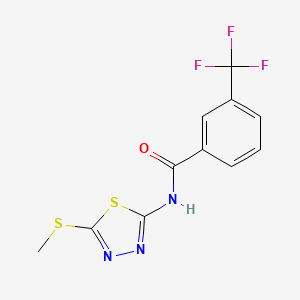

![molecular formula C23H23FN2O2S B2845073 3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1224018-26-1](/img/structure/B2845073.png)

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as FMe-DSP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Analgesic Activity

Spiro heterocycles, including compounds similar to the specified chemical, have been shown to exhibit significant analgesic activity. For instance, derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene demonstrated notable efficacy in various pain assays. The analgesic properties were primarily associated with the 2-amino-1,3-thiazine ring system. Some derivatives also showed that the spiroannulated ether ring contributed to this activity (Cohen, Banner, & Lopresti, 1978).

Catalytic Function in Reductive Cleavage

A related compound, 3,3′-tetramethylene-bridged 4-methylthiazolium salt, catalyzes the reduction of diphenyl disulphide and lipoamide to thiols, with simultaneous oxidation of o-methylbenzaldehyde to methyl o-methylbenzoate. This demonstrates the potential of spiro-heterocycles in catalytic applications, particularly in the context of reductive cleavage (Inoue & Tamura, 1986).

Chiral Separation and Configuration Determination

Spirocyclic compounds like the one have applications in pharmaceuticals, either as active ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers. For instance, specific spiro compounds were synthesized and successfully separated into enantiomers using HPLC, with specific optical rotation and configurations determined based on Lowe's rule (Liang, Guo, Liu, & Wei, 2008).

Synthesis and Characterization

Novel fluorinated spiro-heterocycles have been synthesized using efficient and regioselective methods. For example, 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5] undecane-1,3,5,9-tetraone was characterized by X-ray diffraction, FT-IR, and NMR techniques, demonstrating the versatility of these compounds in various scientific applications (Islam, Al-Majid, Barakat, Soliman, Ghabbour, Quah, & Fun, 2015).

properties

IUPAC Name |

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2S/c1-28-19-12-8-17(9-13-19)21(27)26-22(29)20(16-6-10-18(24)11-7-16)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJELPGNRIYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile](/img/structure/B2844991.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2844995.png)

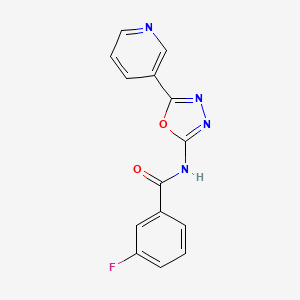

![3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2844996.png)

![methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844999.png)

![2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2845003.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2845004.png)

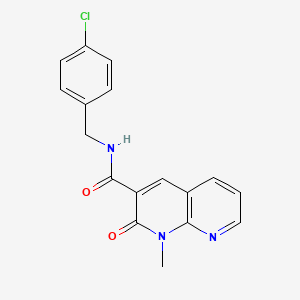

![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2845009.png)

![3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2845010.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2845011.png)